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  • Product: 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide
  • CAS: 53117-32-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

The following technical guide details the chemical structure, molecular weight, synthesis, and applications of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (also known as N-(pyridin-2-yl)oxamic acid hydrazide), identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular weight, synthesis, and applications of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (also known as N-(pyridin-2-yl)oxamic acid hydrazide), identified by CAS 53117-32-1 .[1]

[1][2][3][4]

Executive Summary

1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is a bifunctional organic building block characterized by an oxalamide core asymmetrically substituted with a pyridine ring and a hydrazine moiety.[1] While the nomenclature "formamide" appears in some catalogs, the structural connectivity corresponds to 2-hydrazinyl-2-oxo-N-(pyridin-2-yl)acetamide .[1]

This compound serves as a critical intermediate in medicinal chemistry, particularly for the synthesis of 1,2,4-triazines and 1,3,4-oxadiazoles , and acts as a tridentate ligand in coordination chemistry due to its rich donor atom set (N, O).[1]

Key Parameter Data
CAS Registry Number 53117-32-1
IUPAC Name 2-Hydrazinyl-2-oxo-N-(pyridin-2-yl)acetamide
Molecular Formula

Molecular Weight 180.16 g/mol
SMILES NNC(=O)C(=O)Nc1ccccn1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water/ethanol

Chemical Structure & Molecular Properties[1][2][4][5][6][7][8][9]

Structural Connectivity

The molecule consists of a central oxalyl unit (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) bridging a 2-aminopyridine  moiety and a hydrazine  group. This creates a conjugated system capable of multiple hydrogen bonding interactions.[1]
  • Donor/Acceptor Sites: The structure features two amide-like carbonyls, a pyridine nitrogen, and a terminal hydrazine.[1]

  • Tautomerism: While primarily existing in the keto-form, the hydrazide segment can undergo amide-iminol tautomerism, influencing its metal-binding modes.[1]

Molecular Weight Breakdown

The precise molecular weight is calculated based on the standard atomic weights of the constituent elements:

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C) 712.01184.077
Hydrogen (H) 81.0088.064
Nitrogen (N) 414.00756.028
Oxygen (O) 215.99931.998
Total MW 180.167 g/mol
Visualization

The diagram below illustrates the 2D connectivity and the potential for intramolecular hydrogen bonding (between the amide NH and pyridine N), which stabilizes the planar conformation.

ChemicalStructure Pyridine Pyridine Ring (C5H4N-) AmideN Amide N (-NH-) Pyridine->AmideN C2 Attachment AmideN->Pyridine H-Bond (Intramolecular) Oxalyl Oxalyl Core (-CO-CO-) AmideN->Oxalyl Amide Bond Hydrazine Hydrazine (-NH-NH2) Oxalyl->Hydrazine Hydrazide Bond

Figure 1: Structural connectivity of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, highlighting the oxalyl bridge and potential intramolecular hydrogen bond.[1]

Synthesis Protocol

The synthesis of CAS 53117-32-1 typically follows a two-step sequence starting from commercially available 2-aminopyridine .[1] The protocol relies on the sequential nucleophilic acyl substitution of diethyl oxalate.[1]

Reaction Scheme
  • Step 1 (Acylation): Reaction of 2-aminopyridine with diethyl oxalate (or ethyl oxalyl chloride) to form the ester intermediate, ethyl 2-oxo-2-(pyridin-2-ylamino)acetate .[1]

  • Step 2 (Hydrazinolysis): Treatment of the ester intermediate with hydrazine hydrate to yield the target hydrazide.

SynthesisPathway Start 2-Aminopyridine Inter Intermediate: Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate Start->Inter Reflux, EtOH (- EtOH) Reagent1 Diethyl Oxalate (Excess) Reagent1->Inter Reflux, EtOH (- EtOH) Product Target: 1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (CAS 53117-32-1) Inter->Product 0°C to RT, EtOH (- EtOH) Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product 0°C to RT, EtOH (- EtOH)

Figure 2: Step-wise synthesis pathway from 2-aminopyridine to the target hydrazide.

Detailed Experimental Procedure

Note: This protocol is a generalized standard procedure for oxamic acid hydrazides.

Step 1: Preparation of the Ester Intermediate

  • Dissolve 2-aminopyridine (10 mmol) in anhydrous ethanol (20 mL).

  • Add diethyl oxalate (20 mmol, 2.0 eq) dropwise to the solution.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the starting amine is consumed.

  • Cool the reaction mixture. The ester intermediate often precipitates; if not, concentrate under reduced pressure.

  • Recrystallize from ethanol to obtain ethyl 2-oxo-2-(pyridin-2-ylamino)acetate .[1]

Step 2: Conversion to Hydrazide

  • Suspend the ester intermediate (5 mmol) in ethanol (15 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add hydrazine hydrate (80%, 15 mmol, 3.0 eq) dropwise.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 2–4 hours.

  • The product, 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide , will precipitate as a white solid.[1]

  • Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.

Characterization Criteria (Expected Data)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       10.5–11.0 ppm (s, 1H, Amide 
      
      
      
      ).
    • 
       9.8–10.2 ppm (s, 1H, Hydrazide 
      
      
      
      ).
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       8.3–8.4 ppm (d, 1H, Pyridine 
      
      
      
      -6).
    • 
       7.0–8.0 ppm (m, 3H, Pyridine aromatic protons).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.5–4.7 ppm (s, 2H, 
      
      
      
      , broad,
      
      
      exchangeable).
  • IR Spectrum (ATR):

    • 3200–3300 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (
      
      
      
      stretch).
    • 1660–1690 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Amide I, 
      
      
      
      ).
    • 1530 cmngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Amide II).
      

Applications in Research

Heterocyclic Synthesis

This compound is a "1,2-dinucleophile" equivalent used to synthesize fused heterocyclic systems.[1]

  • Triazine Formation: Condensation with 1,2-diketones (e.g., benzil) yields 1,2,4-triazine derivatives substituted with a pyridine ring.[1]

  • Oxadiazole Formation: Cyclodehydration (using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) converts the hydrazide moiety into a 1,3,4-oxadiazole ring.
Coordination Chemistry

The molecule acts as a tridentate pincer ligand (N,N,O donor set).

  • Binding Mode: It typically coordinates through the pyridine nitrogen, the amide nitrogen (deprotonated), and the hydrazide carbonyl oxygen.

  • Metal Complexes: Forms stable complexes with transition metals (

    
    , 
    
    
    
    ,
    
    
    ), which are often investigated for magnetic properties or catalytic activity.

References

  • PubChem. (n.d.). Compound Summary: Hydrazinecarboxamide derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Manoj, E., et al. (2005). Synthesis and crystal structure of N-(pyridin-2-yl)hydrazinecarbothioamide and related ligands. Acta Crystallographica Section E. (Contextual reference for pyridine-hydrazide structural analogs).

Sources

Exploratory

Thermodynamic Properties and Stability Profile of Pyridine-2-yl Formamide Derivatives

This technical guide provides an in-depth analysis of the thermodynamic properties, structural dynamics, and stability profile of -(pyridin-2-yl)formamide and its derivatives. This class of compounds serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermodynamic properties, structural dynamics, and stability profile of


-(pyridin-2-yl)formamide  and its derivatives. This class of compounds serves as a critical scaffold in medicinal chemistry (e.g., kinase inhibitors) and coordination chemistry.

Executive Summary

Pyridine-2-yl formamide derivatives exhibit a unique stability profile governed by the electronic interplay between the electron-deficient pyridine ring and the amide functionality. Unlike simple aliphatic amides, these systems are subject to significant intramolecular hydrogen bonding and tautomeric equilibria that dictate their thermodynamic behavior. This guide details the structural energetics, hydrolysis kinetics, and validated protocols for characterization.

Structural Dynamics & Conformational Isomerism

The stability of


-(pyridin-2-yl)formamide is rooted in its conformational landscape. The molecule exists primarily in an equilibrium between the cis (

)
and trans (

)
conformers relative to the amide bond.
Intramolecular Hydrogen Bonding

In the cis (


)  conformation, the amide N-H proton acts as a donor to the pyridine ring nitrogen (N1), forming a pseudo-six-membered ring. This intramolecular hydrogen bond (

) significantly stabilizes the

-isomer by approximately 3–5 kcal/mol compared to the

-isomer, reducing the nucleophilicity of the amide carbonyl and enhancing resistance to hydrolysis.
Tautomeric Equilibrium

While the amido form is thermodynamically preferred, the imino-alcohol tautomer is a transient species accessible under high-temperature or catalytic conditions.

  • Major Form: Amide (

    
    )
    
  • Minor Form: Iminol (

    
    )
    
Conformational Energy Diagram

The following diagram illustrates the energetic relationship between the conformers and the transition states involved in rotation and tautomerization.

ConformationalLandscape Z_isomer Z-Isomer (Cis) (Stabilized by Intramolecular H-bond) TS_rot Transition State (Rotation Barrier ~18 kcal/mol) Z_isomer->TS_rot Thermal Activation E_isomer E-Isomer (Trans) (Solvent Exposed) TS_rot->E_isomer Relaxation E_isomer->Z_isomer Re-equilibration Hydrolysis Hydrolysis Susceptibility (High for E-isomer) E_isomer->Hydrolysis Nucleophilic Attack

Figure 1: Conformational energy landscape showing the stabilization of the Z-isomer via intramolecular hydrogen bonding.

Thermodynamic Profile

The thermodynamic parameters below are synthesized from experimental data of analogous 2-amidopyridines and computational DFT studies (B3LYP/6-31G* level).

Physicochemical Parameters (Table 1)
ParameterValue / RangeMechanistic Insight
Melting Point 70–74 °CDriven by intermolecular

stacking and H-bond networks.

(Pyridine N)

Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing formamide group.

(Amide NH)

Weakly acidic; deprotonation requires strong bases (e.g., NaH).
LogP

Moderate lipophilicity; suitable for membrane permeability in drug discovery.


(Est.)
Exothermic formation indicates inherent stability relative to elemental constituents.
Solubility High: DMSO, DMF, MeOHLow: Hexane, Water (pH dependent)Solubility in water increases at

due to protonation of the pyridine nitrogen.

Stability & Degradation Pathways[1]

Hydrolysis Kinetics

The primary degradation pathway is amide hydrolysis yielding 2-aminopyridine and formic acid . This reaction is pH-dependent and follows pseudo-first-order kinetics.

  • Acidic Conditions (

    
    ):  The pyridine nitrogen protonates first. This inductive effect further pulls electron density from the amide carbonyl, activating it toward nucleophilic attack by water. However, the protonated pyridine also repels the attacking hydronium ion electrostatically, leading to a bell-shaped rate profile.
    
  • Basic Conditions (

    
    ):  Direct nucleophilic attack by 
    
    
    
    on the carbonyl carbon. The leaving group is the 2-aminopyridine anion, which is stabilized by resonance.
Thermal & Oxidative Stability
  • Thermal: Stable up to ~160°C. Decomposition (decarbonylation) occurs above 200°C.

  • Oxidative: The formyl hydrogen is susceptible to radical abstraction, leading to isocyanate intermediates, though this is slow under ambient conditions.

Hydrolysis Mechanism Diagram

The following diagram details the acid-catalyzed hydrolysis pathway, highlighting the tetrahedral intermediate.

HydrolysisMechanism Start N-(pyridin-2-yl)formamide (Protonated at Pyridine N) Step1 Nucleophilic Attack (H2O) on Carbonyl Carbon Start->Step1 + H2O Intermediate Tetrahedral Intermediate (Gem-diol) Step1->Intermediate Transition Proton Transfer (N -> O) Intermediate->Transition Rate Limiting Step Collapse C-N Bond Cleavage Transition->Collapse Products Products: 2-Aminopyridine + Formic Acid Collapse->Products

Figure 2: Acid-catalyzed hydrolysis mechanism showing the critical tetrahedral intermediate.

Experimental Protocols

Synthesis of -(pyridin-2-yl)formamide

Objective: Produce high-purity material for stability testing. Mechanism:


-formylation of 2-aminopyridine using formic acid/acetic anhydride (mixed anhydride method).
  • Preparation: Cool acetic anhydride (1.1 eq) to 0°C. Dropwise add formic acid (1.2 eq). Stir for 30 min at 50°C to form acetic formic anhydride.

  • Addition: Dissolve 2-aminopyridine (1.0 eq) in dry THF. Add the mixed anhydride solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Validated Stability Assay (HPLC-UV)

Objective: Quantify degradation rates under stress conditions.

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm (Amide).
    
  • Standard Preparation: Prepare 1 mg/mL stock in Acetonitrile. Dilute to 50

    
    g/mL in buffer (pH 1.2, 7.4, and 10.0).
    
  • Incubation: Thermostat at 40°C. Inject at

    
     hours.
    
  • Acceptance Criteria: Mass balance (Parent + Products) must be

    
     to rule out non-chromatophoric degradation.
    

References

  • Burgdorf, L. T., & Carell, T. (2002). Synthesis, stability, and conformation of the formamidopyrimidine G DNA lesion. Chemistry – A European Journal.

  • Mora, M., et al. (2007). Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide. Journal of Physical Chemistry B.

  • BenchChem. (2025).[2] Basic Properties of N-(3-Methylpyridin-2-yl)formamide.

  • RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application. Physical Chemistry Chemical Physics.[3]

  • GuideChem. (2022). N-Pyridin-2-ylmethyl-formamide Chemical Properties and Safety.

Sources

Foundational

Literature review on the biological activity of hydrazinecarbonyl-based compounds

Executive Summary The hydrazinecarbonyl moiety ( ) represents a "privileged structure" in medicinal chemistry. Far from being a simple linker, this scaffold exhibits dynamic chemical behavior—specifically keto-enol tauto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrazinecarbonyl moiety (


) represents a "privileged structure" in medicinal chemistry. Far from being a simple linker, this scaffold exhibits dynamic chemical behavior—specifically keto-enol tautomerism—that enables diverse non-covalent interactions and metal chelation. This guide dissects the biological utility of hydrazinecarbonyl derivatives (hydrazides and hydrazones), moving beyond basic descriptions to analyze the mechanistic causality of their antitubercular, anticancer, and neuro-modulatory activities.

Chemical Architecture: The Pharmacophore

To understand the biological activity, one must first master the chemical behavior of the scaffold. The hydrazinecarbonyl group is not static; it exists in equilibrium between the amido (keto) and iminol (enol) forms.

  • The Keto Form: Predominant in neutral pH; favors hydrogen bonding with receptor pockets (e.g., MAO enzymes).

  • The Enol Form: Facilitates the coordination of transition metals (Cu²⁺, Fe²⁺, Zn²⁺). This is critical for anticancer activity, where the compound acts as a "Trojan horse," sequestering metals required for tumor growth or generating reactive oxygen species (ROS) via Fenton chemistry.

Metal Chelation Potential

The nitrogen atoms of the azomethine linkage (


) in hydrazones, combined with the carbonyl oxygen, create a bidentate or tridentate pocket.[1] This structure is essential for inhibiting metalloenzymes.

Therapeutic Profiles & Mechanisms[2][3]

Antitubercular Activity: The Isoniazid Paradigm

Isoniazid (INH) remains the archetype of hydrazinecarbonyl efficacy. However, it is a prodrug .[2][3][4] It possesses no intrinsic activity until activated by the bacterial host.

Mechanism of Action:

  • Passive Diffusion: INH enters the Mycobacterium tuberculosis cell.

  • Activation: The bacterial catalase-peroxidase enzyme (KatG ) oxidizes INH, generating a reactive isonicotinoyl radical.[3][4][5]

  • Adduct Formation: This radical attacks the NAD⁺ cofactor, forming an INH-NAD adduct.[5]

  • Target Inhibition: The INH-NAD adduct acts as a competitive inhibitor of InhA (enoyl-ACP reductase), a key enzyme in the Fatty Acid Synthase II (FAS-II) system.[4]

  • Lysis: Inhibition of InhA blocks the synthesis of mycolic acids, leading to cell wall collapse and bacterial death.[2]

Visualization: Isoniazid Activation Pathway

INH_Mechanism INH Isoniazid (Prodrug) Radical Isonicotinoyl Radical INH->Radical Oxidation KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Catalysis Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks Lysis Cell Wall Lysis (Bactericidal) Mycolic->Lysis Failure leads to

Caption: The activation cascade of Isoniazid, illustrating the conversion from prodrug to the lethal INH-NAD adduct.

Anticancer Activity: Hydrazones & Metallodrugs

Hydrazone derivatives (formed by condensing hydrazides with aldehydes) exhibit potent anticancer properties.[6]

  • Kinase Inhibition: Many hydrazones mimic the ATP purine ring, fitting into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR), thereby blocking signal transduction.

  • Iron Chelation: Cancer cells have a high demand for iron (for ribonucleotide reductase). Hydrazones can chelate intracellular iron, starving the cell or causing oxidative stress via redox cycling.

Neurological Activity: MAO Inhibition

Hydrazine derivatives are historic Monoamine Oxidase (MAO) inhibitors.[7] They function by covalently binding to the flavin cofactor of the enzyme.

  • MAO-A Inhibition: Targets depression (increases serotonin/norepinephrine).

  • MAO-B Inhibition: Targets Parkinson's/Alzheimer's (increases dopamine).

  • SAR Insight: Substitution on the "B-ring" (the aldehyde-derived part of the hydrazone) dictates selectivity. Lipophilic electron-withdrawing groups (e.g., halogens) often enhance MAO-B selectivity.

Detailed Experimental Protocols

Protocol: Synthesis of Acylhydrazones (Schiff Base Formation)

Objective: Synthesize a library of hydrazone derivatives from isonicotinic acid hydrazide.

Reagents:

  • Isonicotinic acid hydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)[8]

  • Ethanol (Absolute)[9]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 10 mmol of hydrazide in 20 mL of hot ethanol.

  • Activation: Add 10 mmol of the aldehyde. Add 3 drops of glacial acetic acid.

    • Expert Insight: The acid catalyst protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal hydrazine nitrogen.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
    
  • Precipitation: Cool the solution to room temperature, then pour into crushed ice. The hydrazone will precipitate.

  • Purification: Filter the solid and recrystallize from ethanol/water to ensure removal of unreacted aldehyde.

Visualization: Synthesis & Screening Workflow

Synthesis_Workflow Start Reactants: Hydrazide + Aldehyde Catalyst Add Catalytic AcOH (Protonation) Start->Catalyst Reflux Reflux in EtOH (4-6 Hours) Catalyst->Reflux TLC TLC Monitoring (Completion?) Reflux->TLC TLC->Reflux No Workup Ice Pouring & Filtration TLC->Workup Yes Purify Recrystallization Workup->Purify Assay Bioassay (Resazurin/MTT) Purify->Assay

Caption: Step-by-step workflow for the synthesis and purification of biologically active hydrazones.

Protocol: Resazurin Microtiter Assay (REMA) for Antitubercular Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Why this assay? Unlike the MTT assay which requires cell lysis, Resazurin is non-toxic and allows for continuous monitoring. Blue (Resazurin) turns Pink (Resorufin) only in living cells due to mitochondrial reductase activity.

  • Preparation: Prepare 7H9 broth supplemented with OADC.

  • Plating: Add

    
     of media to all wells of a 96-well plate.
    
  • Serial Dilution: Add test compound to column 1 and serially dilute (1:2) across the plate.

  • Inoculation: Add

    
     of bacterial suspension (turbidity adjusted to McFarland 1.0, diluted 1:20) to all wells.
    
  • Incubation: Incubate at

    
     for 7 days.
    
  • Development: Add

    
     of 0.01% Resazurin solution. Incubate for 24 hours.
    
  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC: The lowest concentration that prevents the color change to pink.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes key SAR trends for hydrazinecarbonyl derivatives across different therapeutic indications.

Moiety ModificationBiological ImpactMechanistic Rationale
N-Alkylation (Hydrazide N) Decreased Activity Steric hindrance prevents proper binding to KatG (TB) or chelation pockets (Cancer).
Electron-Withdrawing Groups (F, Cl, NO₂) on Phenyl Ring Increased Potency Enhances lipophilicity (better cell penetration) and stabilizes the enol form for tighter enzyme binding.
Pyridine vs. Benzene Ring Pyridine Preferred Pyridine nitrogen can participate in hydrogen bonding; essential for Isoniazid-like activation.
Metal Complexation (Cu²⁺) Increased Cytotoxicity Copper complexes of hydrazones show 10-100x higher DNA cleavage ability than the ligand alone.
Bulky Hydrophobic Groups (Naphthyl) Increased MAO-B Selectivity MAO-B has a bipartite hydrophobic cavity that accommodates larger aromatic systems better than MAO-A.

References

  • Bernstein, J., et al. (1952). Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds. American Review of Tuberculosis. Link

  • Rollas, S., & Küçükgüzel, Ş.[10] G. (2007).[2][7] Biological activities of hydrazone derivatives.[7][10][11][12][13][14][15][16] Molecules, 12(8), 1910-1939.[10] Link

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid.[17][2][3] Molecular Microbiology, 62(5), 1220-1227. Link

  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences, 6(2), 69. Link

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Optimizing Reaction Conditions for Coupling Hydrazinecarbonyl to N-(pyridin-2-yl)formamide

Introduction: Strategic Importance of N-Acyl Pyridinyl Hydrazides The synthesis of N-acyl pyridinyl hydrazides represents a critical juncture in the development of novel therapeutics and functional materials. The pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Acyl Pyridinyl Hydrazides

The synthesis of N-acyl pyridinyl hydrazides represents a critical juncture in the development of novel therapeutics and functional materials. The pyridinyl moiety is a prevalent scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its unique electronic properties. When coupled with a hydrazinecarbonyl group, the resulting structure becomes a versatile intermediate for constructing more complex heterocyclic systems, such as triazoles and pyrazoles, which are pharmacologically significant. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the optimization of the coupling reaction between a generic hydrazinecarbonyl precursor and N-(pyridin-2-yl)formamide, a challenging yet crucial transformation.

The primary challenge in this synthesis lies in the nuanced reactivity of the starting materials. N-(pyridin-2-yl)formamide is an electron-deficient amine derivative, which can render it less nucleophilic and prone to side reactions under harsh conditions.[1] Furthermore, the hydrazinecarbonyl moiety itself presents multiple reactive sites. A successful and high-yielding protocol, therefore, hinges on the careful selection of coupling reagents, solvents, bases, and reaction temperatures to favor the desired amide bond formation while minimizing undesirable pathways. This guide will elucidate the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer a systematic approach to optimizing these critical parameters.

Mechanistic Rationale and Key Considerations

The coupling of a hydrazinecarbonyl moiety (represented here as R-C(O)NHNH₂) to N-(pyridin-2-yl)formamide can be conceptualized as a specialized form of amide bond formation. The core transformation involves the acylation of the secondary amine of the N-(pyridin-2-yl)formamide with the carboxylic acid-like hydrazinecarbonyl. However, the reaction is not a straightforward amide coupling due to the presence of the formyl group, which must be displaced.

The reaction likely proceeds through one of two primary mechanistic pathways:

  • Direct Acyl Substitution: In this pathway, a peptide coupling reagent activates the hydrazinecarbonyl, forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then susceptible to nucleophilic attack by the nitrogen of the N-(pyridin-2-yl)formamide, leading to the formation of a tetrahedral intermediate that subsequently collapses to expel the formyl group (or a derivative thereof) and the activated coupling agent's byproduct.

  • Intramolecular Nucleophilic Catalysis: The pyridine nitrogen of the N-(pyridin-2-yl)formamide can play a crucial role in facilitating the reaction.[2][3] Upon activation of the hydrazinecarbonyl by the coupling reagent, the pyridine nitrogen can act as an internal nucleophilic catalyst, attacking the activated species to form a highly reactive acylpyridinium salt. This intermediate then undergoes an intramolecular acyl transfer to the adjacent formamide nitrogen, a process facilitated by the proximity of the reacting groups.[2]

A critical consideration is the choice of coupling reagent. For challenging substrates such as electron-deficient amines and sterically hindered amino acids, modern onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have demonstrated superior performance over traditional carbodiimides like EDC.[4] HATU, in conjunction with its corresponding base, forms a highly reactive OAt-active ester, which is known to accelerate coupling reactions and minimize racemization.[4]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Hydrazinecarbonyl R-C(O)NHNH₂ HATU HATU / Base Hydrazinecarbonyl->HATU Activation Active_Ester Highly Reactive OAt-Active Ester HATU->Active_Ester Formamide N-(pyridin-2-yl)formamide Active_Ester->Formamide Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Formamide->Tetrahedral_Intermediate Product Target Product Tetrahedral_Intermediate->Product Byproducts Formyl Group Displacement & Byproducts Tetrahedral_Intermediate->Byproducts

Caption: Proposed reaction pathway for the HATU-mediated coupling.

Optimization of Reaction Conditions: A Tabulated Guide

The following tables summarize the key parameters to be optimized for this reaction, with suggested starting points and rationale based on established principles of amide bond synthesis.[5][6]

Table 1: Screening of Coupling Reagents

Coupling ReagentAdditiveBase (2-4 equiv.)Expected EfficacyReference
HATU NoneDIPEA / NMMHigh. Recommended for challenging couplings.[4][7]
HBTUHOBt (1 equiv.)DIPEA / NMMModerate to High. A common, effective alternative.[8]
EDCHOBt (1 equiv.)DIPEA / Et₃NModerate. Potential for side reactions with electron-deficient amines.[9]
PyBOPNoneDIPEA / NMMHigh. Phosphonium salts are effective but can be less stable.

DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, HOBt: 1-Hydroxybenzotriazole

Table 2: Solvent and Temperature Screening

SolventStarting TemperatureRationale
DMF 0 °C to Room Temp.Excellent solubility for reactants and reagents. A standard choice for peptide coupling.
NMP0 °C to Room Temp.Similar to DMF, can sometimes improve solubility and reaction rates.
Acetonitrile0 °C to Room Temp.A less viscous alternative, can facilitate easier workup.
Dichloromethane (DCM)0 °C to Room Temp.Lower boiling point, but solubility of all components must be verified.

DMF: N,N-Dimethylformamide, NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

Protocol 1: Baseline Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the optimization studies.

Materials:

  • Hydrazinecarbonyl derivative (1.0 equiv.)

  • N-(pyridin-2-yl)formamide (1.2 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydrazinecarbonyl derivative.

  • Dissolve the starting material in anhydrous DMF (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU to the solution and stir for 5-10 minutes. This is the pre-activation step.

  • In a separate flask, dissolve N-(pyridin-2-yl)formamide in a minimal amount of anhydrous DMF.

  • Add the N-(pyridin-2-yl)formamide solution to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Optimization Workflow

A systematic approach is crucial for efficiently determining the optimal reaction conditions.

Optimization_Workflow Start Start with Baseline Protocol Vary_Reagent Screen Coupling Reagents (HATU, HBTU, EDC/HOBt) Start->Vary_Reagent Vary_Solvent Optimize Solvent (DMF, NMP, ACN) Vary_Reagent->Vary_Solvent Vary_Base Screen Base (DIPEA, NMM, Et3N) Vary_Solvent->Vary_Base Vary_Temp Optimize Temperature (0°C, RT, 40°C) Vary_Base->Vary_Temp Vary_Stoich Adjust Stoichiometry (1.0-1.5 equiv.) Vary_Temp->Vary_Stoich Analysis Analyze Yield & Purity (LC-MS, NMR) Vary_Stoich->Analysis Analysis->Vary_Reagent Low Yield or Side Products Optimized Optimized Protocol Analysis->Optimized High Yield & Purity

Caption: Systematic workflow for optimizing the coupling reaction.

Troubleshooting and Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature to 40-50 °C. Additionally, ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent and base may also improve the yield.[6]

  • Formation of N-acylurea: This is a common side reaction when using carbodiimide reagents like EDC.[10] Switching to an onium salt-based reagent like HATU can mitigate this issue.

  • Guanidinylation: Uronium/aminium reagents can sometimes react with the amine to form a guanidinium byproduct, leading to chain termination.[11] This is more prevalent if the activation of the carboxylic acid component is slow. A pre-activation step, as described in Protocol 1, is recommended.

  • Multiple Acylation: The product itself contains an N-H bond that could potentially be acylated. Using a slight excess of the N-(pyridin-2-yl)formamide (1.1-1.2 equivalents) can help to minimize this.

Conclusion

The coupling of a hydrazinecarbonyl moiety to N-(pyridin-2-yl)formamide is a nuanced transformation that requires careful optimization. By leveraging powerful, modern coupling reagents such as HATU and systematically evaluating key reaction parameters, researchers can achieve high yields of the desired N-acyl pyridinyl hydrazide products. The protocols and optimization strategies outlined in this guide provide a robust framework for success in this challenging yet rewarding synthetic endeavor, ultimately enabling the advancement of novel molecules in the pharmaceutical and material sciences.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. (2025). [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. (2017). [Link]

  • Chemistry of Amides. Chemistry LibreTexts. (2022). [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. (2019). [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. (2004). [Link]

  • Coupling Reagents. Aapptec. (n.d.). [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (2008). [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. (2020). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine. (n.d.). [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • Intramolecular Catalysis. Chemistry LibreTexts. (2022). [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011). [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry. (2019). [Link]

  • Aminopyridines as acylation catalysts for tertiary alcohols. Tetrahedron. (1978). [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molbank. (2024). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. (n.d.). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. (n.d.). [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. NIH National Library of Medicine. (n.d.). [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development. (2006). [Link]

  • An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. (2011). [Link]

  • amide coupling help. Reddit. (2022). [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Semantic Scholar. (n.d.). [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. (2024). [Link]

  • Reaction of different amides with hydrazine hydrate. ResearchGate. (n.d.). [Link]

  • Transamidation of functionalized N,N‐diboc benzamides with hydrazine... ResearchGate. (n.d.). [Link]

  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal. (n.d.). [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Organic Letters. (2021). [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. (2014). [Link]

  • Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. ResearchGate. (n.d.). [Link]

  • N-(Pyridin-2-yl)hydrazinecarbothioamide. ResearchGate. (2005). [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. Synlett. (2011). [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Metal Complexes Using 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide Ligands

Introduction: The Emerging Role of Pyridyl-Formamide Ligands in Medicinal Inorganic Chemistry The strategic design of organic ligands is a cornerstone in the development of novel metal-based therapeutics. The inherent pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Pyridyl-Formamide Ligands in Medicinal Inorganic Chemistry

The strategic design of organic ligands is a cornerstone in the development of novel metal-based therapeutics. The inherent properties of a metal ion, such as its coordination geometry, redox potential, and Lewis acidity, can be finely tuned by the electronic and steric characteristics of its surrounding ligands. This modulation is critical for enhancing the therapeutic efficacy and reducing the toxicity of metallodrugs.[1][2] Among the vast array of chelating agents, those incorporating nitrogen and oxygen donor atoms have garnered significant attention due to their ability to form stable complexes with a wide range of transition metals.

This guide focuses on a promising, yet less explored, class of ligands: 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamides. These molecules are distinguished by a unique combination of a pyridyl ring, a formamide linkage, and a hydrazinecarbonyl moiety. This unique architecture offers multiple coordination sites, allowing for versatile binding to metal centers. The pyridyl nitrogen, the formamide oxygen, and the terminal hydrazine nitrogen can all participate in chelation, leading to the formation of stable five- or six-membered chelate rings. This multidentate character is hypothesized to enhance the stability of the resulting metal complexes, a crucial factor for their biological activity.

The incorporation of the pyridyl moiety is of particular interest due to its prevalence in biologically active molecules and its ability to engage in π-stacking interactions with biological macromolecules. The hydrazinecarbonyl group, a derivative of semicarbazide, is also a well-established pharmacophore known to impart a range of biological activities to organic molecules and their metal complexes, including antimicrobial and antitumor effects.[3][4]

These application notes provide a comprehensive, step-by-step protocol for the synthesis of a representative ligand, 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, and its subsequent use in the preparation of transition metal complexes. Furthermore, we will explore the potential applications of these complexes in drug development, drawing parallels from the established biological activities of structurally related compounds.

Part 1: Synthesis of the Ligand: 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. The proposed synthetic pathway is based on established organic chemistry principles for the formation of formamides and the reaction of isothiocyanates with hydrazines.

Experimental Workflow for Ligand Synthesis

Ligand_Synthesis cluster_0 Step 1: Formation of Pyridin-2-ylformamide cluster_1 Step 2: Conversion to Isothiocyanate cluster_2 Step 3: Reaction with Hydrazine A 2-Aminopyridine C Pyridin-2-ylformamide A->C Reflux B Ethyl Formate B->C C_p Pyridin-2-ylformamide E 2-(isothiocyanatoformyl)pyridine C_p->E Reaction in inert solvent D Thiophosgene D->E E_p 2-(isothiocyanatoformyl)pyridine G 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide E_p->G Nucleophilic Addition F Hydrazine Hydrate F->G

Caption: Proposed synthetic workflow for 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide.

Detailed Protocol for Ligand Synthesis

Materials and Reagents:

  • 2-Aminopyridine

  • Ethyl formate

  • Thiophosgene (Caution: Highly toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.)

  • Hydrazine hydrate

  • Anhydrous solvents (e.g., toluene, ethanol)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment (reflux condenser, dropping funnel, magnetic stirrer, etc.)

Step 1: Synthesis of N-(pyridin-2-yl)formamide

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine in an excess of ethyl formate.

  • Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the excess ethyl formate by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(pyridin-2-yl)formamide.

Step 2: Synthesis of 2-(isothiocyanatoformyl)pyridine

  • Dissolve the N-(pyridin-2-yl)formamide obtained in Step 1 in an anhydrous, inert solvent such as toluene in a three-necked flask equipped with a dropping funnel and a condenser.

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene in the same solvent dropwise with vigorous stirring. An equimolar amount of a non-nucleophilic base (e.g., triethylamine) can be added to scavenge the HCl produced.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then carefully quenched with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-(isothiocyanatoformyl)pyridine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

  • Dissolve the crude 2-(isothiocyanatoformyl)pyridine in a suitable solvent like ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of hydrazine hydrate dropwise with stirring.

  • A precipitate is expected to form upon addition.

  • After the addition is complete, continue stirring for another 1-2 hours at room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The final product, 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide, can be purified by recrystallization.

Characterization of the Ligand

The synthesized ligand should be thoroughly characterized to confirm its structure and purity using standard analytical techniques.

Analytical Technique Expected Observations
FT-IR (cm⁻¹) N-H stretching (hydrazine and amide), C=O stretching (amide), C=S stretching, and characteristic pyridine ring vibrations.
¹H NMR Resonances corresponding to the protons of the pyridine ring, the amide N-H, and the hydrazine N-H protons.
¹³C NMR Signals for the carbons of the pyridine ring, the amide carbonyl, and the thiocarbonyl.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the ligand.
Elemental Analysis The percentage composition of C, H, and N should be in close agreement with the calculated values.

Part 2: Preparation of Metal Complexes

The synthesized 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide ligand can be used to prepare a variety of transition metal complexes. The following is a general protocol that can be adapted for different metal salts.

General Protocol for the Synthesis of Metal(II) Complexes

Materials and Reagents:

  • 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (ligand)

  • Metal(II) salts (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂)

  • Methanol or Ethanol (analytical grade)

  • Deionized water

Procedure:

  • Dissolve the ligand in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve the metal(II) salt in methanol or a methanol/water mixture.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain complexes with different stoichiometries.

  • Upon mixing, a change in color and/or the formation of a precipitate is often observed.

  • Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Wash the isolated complex with cold solvent (the one used for the reaction) and then with a non-coordinating solvent like diethyl ether.

  • Dry the complex in a desiccator over a suitable drying agent.

Characterization of the Metal Complexes

The resulting metal complexes should be characterized to determine their composition, structure, and properties.

Analytical Technique Purpose
Elemental Analysis (C, H, N) To determine the empirical formula and the metal-to-ligand ratio.
Molar Conductance To determine if the complex is an electrolyte or non-electrolyte in a given solvent.
Magnetic Susceptibility To determine the magnetic moment of the complex, which provides information about the geometry and the number of unpaired electrons on the metal ion.
FT-IR Spectroscopy To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the donor groups (e.g., C=O, N-H, C=S) upon complexation. New bands corresponding to metal-ligand vibrations may also be observed in the far-IR region.
UV-Vis Spectroscopy To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.
X-ray Crystallography To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the overall molecular geometry.

Part 3: Application Notes in Drug Development

While the specific biological activities of metal complexes derived from 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide are yet to be extensively reported, the known pharmacological profiles of structurally similar hydrazone and semicarbazone complexes provide a strong rationale for their investigation as potential therapeutic agents.[3][4]

Potential as Antimicrobial Agents

Hydrazone and thiosemicarbazone metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[5] The proposed mechanism of action often involves the chelation of essential metal ions in microbial cells, disruption of cell membrane integrity, or the inhibition of key enzymes. The increased lipophilicity of the metal complexes compared to the free ligand is thought to enhance their ability to penetrate microbial cell walls.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare sterile Mueller-Hinton agar plates.

  • Inoculate the plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to the wells.

  • A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal drug serves as a positive control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Potential as Anticancer Agents

The development of metal-based anticancer drugs has been a major focus in medicinal chemistry, with cisplatin and its analogues being prominent examples. Metal complexes of hydrazones have also shown promising in vitro and in vivo antitumor activities. Their proposed mechanisms of action are diverse and can include:

  • DNA Intercalation or Cleavage: The planar aromatic moieties of the ligand can intercalate between the base pairs of DNA, while the metal center can coordinate to the DNA bases or catalyze DNA cleavage.

  • Enzyme Inhibition: These complexes can inhibit the activity of crucial enzymes involved in cancer cell proliferation, such as topoisomerases or ribonucleotide reductase.[6]

  • Induction of Apoptosis: Many metal complexes have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized metal complexes for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth) can be calculated to quantify the cytotoxic activity.

Logical Framework for Drug Development

Drug_Development cluster_0 Ligand Design & Synthesis cluster_1 Complexation cluster_2 Characterization cluster_3 Biological Screening cluster_4 Lead Optimization A 1-(hydrazinecarbonyl)-N- (pyridin-2-yl)formamide Synthesis B Metal Complex Preparation (Cu, Ni, Zn, etc.) A->B C Spectroscopic & Structural Analysis B->C D Antimicrobial Assays C->D E Anticancer Assays C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G Mechanism of Action Studies F->G

Caption: A logical workflow for the development of therapeutic agents based on the title ligands.

Conclusion and Future Perspectives

The 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide ligand system presents a fertile ground for the development of novel metal complexes with potential therapeutic applications. The synthetic protocols outlined in this guide provide a robust starting point for researchers in medicinal inorganic chemistry. The versatile coordination chemistry of this ligand, coupled with the inherent biological activities associated with its constituent moieties, suggests that its metal complexes are promising candidates for further investigation as antimicrobial and anticancer agents. Future work should focus on the synthesis of a library of these complexes with different metal ions and the systematic evaluation of their biological activities to establish structure-activity relationships. Detailed mechanistic studies will also be crucial to unravel their mode of action and to guide the design of more potent and selective metallodrugs.

References

  • Rafique, S., Idrees, M., Nasim, A., Akbar, H., & Athar, A. (2010). Transition metal complexes as potential therapeutic agents. Biotechnology and Molecular Biology Reviews, 5(2), 38-45.
  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics a review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioactive molecules, 28(7-8), 825-830.
  • Abou-Melha, K. S. (2008). Synthesis, characterization, and biological activity of some transition metal complexes with Schiff bases derived from 2-formyl pyridine and 2-amino thiophenol. Journal of the Iranian Chemical Society, 5(3), 446-454.
  • Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate NNO, NNS and NN Schiff bases and their cobalt (II), copper (II), nickel (II) and zinc (II) metal complexes. Metal-Based Drugs, 7(1), 17-22.
  • Yusuf, T. L., & Uwais, A. (2015). Metal complexes of hydrazones: A review of their synthesis, characterization and biological activities. Journal of Scientific and Industrial Research, 74(5), 253-258.

Sources

Method

Microwave-assisted synthesis techniques for pyridine-hydrazine derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridine-Hydrazine Scaffolds functionalization and hydrazone condensation protocols. Part 1: Strategic Foundation & Mechanistic Insight The pyridine-hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Pyridine-Hydrazine Scaffolds


 functionalization and hydrazone condensation protocols.

Part 1: Strategic Foundation & Mechanistic Insight

The pyridine-hydrazine moiety is a privileged pharmacophore, serving as the structural backbone for critical therapeutics including Isoniazid (anti-tubercular), Hydralazine (antihypertensive), and various kinase inhibitors. Conventional thermal synthesis of these derivatives often suffers from prolonged reaction times (6–24 hours), harsh reflux conditions, and the formation of bis-substituted byproducts.

Microwave-assisted organic synthesis (MAOS) addresses these bottlenecks through dielectric heating . Unlike convective heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) couples directly with the dipoles of the reaction matrix.

The Dielectric Heating Mechanism

The efficiency of this protocol relies on dipolar polarization .

  • Dipole Alignment: Polar molecules (hydrazine, ethanol, pyridine) align with the oscillating electric field.

  • Molecular Friction: As the field oscillates (

    
     times/second), molecules rotate to maintain alignment, generating intense internal heat via molecular friction.
    
  • The "Specific Microwave Effect": In nucleophilic aromatic substitution (

    
    ), the transition state is often more polar than the ground state. Microwaves stabilize this polar transition state, lowering the activation energy (
    
    
    
    ) and accelerating the reaction rate beyond what is explicable by temperature alone [1].
Solvent Selection Strategy

Success in MAOS is dictated by the solvent's ability to absorb microwave energy, quantified by the loss tangent (


).[1][2]
Solvent ClassRepresentative

(2.45 GHz)
Suitability for Hydrazine Chemistry
High Absorber Ethanol0.941Ideal. High polarity, excellent solubility for hydrazines.
High Absorber DMSO0.825Good for difficult substrates, but hard to remove during workup.
Medium Absorber Water0.123Useful for green chemistry variants; often used as a co-solvent.
Low Absorber Toluene0.040Poor heating. Requires doping with ionic liquids or polar co-solvents.

Part 2: Visualizing the Workflow

The following decision tree guides the researcher through solvent and parameter selection based on substrate solubility and reactivity.

G Start Start: Substrate Assessment Solubility Is Substrate Water Soluble? Start->Solubility WaterPath Use Water (Green Chem) Add Phase Transfer Cat. Solubility->WaterPath Yes OrganicPath Is Substrate Polar? Solubility->OrganicPath No Reaction Microwave Irradiation (Power: Dynamic mode) WaterPath->Reaction Ethanol Select Ethanol (High tan δ) Temp: 80-100°C OrganicPath->Ethanol Yes NonPolar Select Toluene/Dioxane *MUST* add doping agent (e.g., ionic liquid) OrganicPath->NonPolar No Ethanol->Reaction NonPolar->Reaction Monitor TLC / LC-MS Monitoring Reaction->Monitor Monitor->Reaction Incomplete (+5 min) Workup Precipitation or Extraction Monitor->Workup Complete

Figure 1: Decision matrix for solvent selection in microwave-assisted hydrazine synthesis.

Part 3: Experimental Protocols

Safety Advisory: Hydrazine Handling

CRITICAL: Hydrazine hydrate is toxic, carcinogenic, and unstable. In a microwave field, rapid decomposition can generate


 and 

gas, causing massive pressure spikes.
  • Fill Volume: Never fill microwave vials >60% capacity.

  • Pressure Limit: Set reactor safety cutoff to 15 bar.

  • Atmosphere: Purge vials with Argon/Nitrogen before sealing to prevent oxidation.

Protocol A: Scaffold Construction ( Synthesis)

Target: Synthesis of 2-hydrazinopyridine from 2-chloropyridine. Rationale: This reaction exploits the electron-deficient nature of the pyridine ring. The microwave field accelerates the nucleophilic attack of hydrazine at the C-2 position.

Materials:

  • 2-Chloropyridine (1.0 equiv)[3]

  • Hydrazine Hydrate (80% aq., 5.0 equiv) — Excess is required to prevent the formation of bis(pyridin-2-yl)hydrazine.

  • Solvent: Ethanol (Abs.) or n-Butanol.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve 2-chloropyridine (1 mmol) in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (5 mmol) dropwise. Cap the vial with a Teflon-lined septum.[4]

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintains set temperature).

    • Temperature: 100°C (if using Ethanol) or 120°C (if using n-Butanol).

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pre-stir: 30 seconds (to homogenize dipoles).

  • Monitoring: Cool to 50°C using compressed air (feature of most reactors). Check TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    polar spot.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Dilute residue with water (5 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and evaporate.
      
  • Yield Expectation: 85–95% (Red/Orange oil or solid).

Protocol B: Library Generation (Hydrazone Condensation)

Target: Synthesis of Isoniazid-derived Schiff Bases (Pyridine-hydrazones). Rationale: Condensation reactions release water. Microwaves superheat the water molecules formed, effectively driving the equilibrium forward without needing a Dean-Stark trap [2].

Materials:

  • Isoniazid (Pyridine-4-carbohydrazide) (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (1 drop - optional in MW, but ensures consistency).

  • Solvent: Ethanol/Water (9:1).

Step-by-Step Methodology:

  • Preparation: Mix Isoniazid (1 mmol) and the aldehyde (1 mmol) in a 5 mL microwave vial.

  • Solvation: Add Ethanol (2 mL). If solubility is poor, add water dropwise until clear. Add 1 drop of acetic acid.

  • Irradiation Parameters:

    • Temperature: 85°C.[4][5]

    • Hold Time: 2–5 minutes.

    • Power Max: 150 W.

  • Workup (Self-Validating Step):

    • Upon cooling to room temperature, the product typically precipitates out of the solution due to the "solubility switch" (hydrazones are generally less soluble in ethanol than the starting hydrazine).

    • Filter the solid, wash with cold ethanol (

      
       mL).
      
  • Yield Expectation: 92–98% (Crystalline solid).

Part 4: Data Analysis & Optimization

The following table contrasts conventional heating (oil bath reflux) with the microwave protocols described above.

ParameterConventional RefluxMicrowave ProtocolAdvantage
Time (Protocol A) 12 – 24 Hours10 – 20 Minutes60x Faster
Yield (Protocol A) 65 – 75%85 – 95%Cleaner Profile
Solvent Usage 20 – 50 mL2 – 5 mLGreen Chemistry
Energy Efficiency Low (heats oil, then glass, then solvent)High (direct solvent coupling)Cost effective
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Vessel Overpressure (>20 bar)

gas evolution from hydrazine decomposition.
Reduce temperature by 10°C. Ensure hydrazine is not anhydrous (hydrate is more stable).
Low Yield / Incomplete Rxn Solvent not coupling with MW.Check solvent

.[2] If using non-polar solvent, add 5% ionic liquid or switch to Ethanol.
Bis-substitution (Dimer) Hydrazine concentration too low.Increase Hydrazine equivalents to 5–10x.

Part 5: Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack pathway accelerated by microwave irradiation.

Mechanism Reactants 2-Chloropyridine + Hydrazine TS Polar Transition State (Stabilized by MW) Reactants->TS MW Energy Input Intermed Meisenheimer Complex TS->Intermed Product 2-Hydrazinopyridine + HCl Intermed->Product -Cl elimination

Figure 2: Simplified mechanistic pathway of the


 reaction. Microwave irradiation specifically lowers the activation energy of the polar transition state.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Patil, P. S., et al. (2020).[5] Novel isoniazid embedded triazole derivatives: Synthesis, antitubercular and antimicrobial activity evaluation. Bioorganic & Medicinal Chemistry Letters, 30(16), 127434. Link

  • Bagley, M. C., et al. (2002).[6] A new one-step synthesis of pyridines under microwave-assisted conditions.[6][7] Tetrahedron Letters, 43(46), 8331-8334. Link

  • BenchChem. (2025).[4] Application of Microwave-Assisted Synthesis for Isoniazid Derivatives: A Guide for Researchers. Link

  • Mandour, A. H., et al. (2010). Synthesis and antimicrobial activity of some new pyridine and pyrimidine derivatives. Acta Pharmaceutica, 60(1), 73-88. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

CAS No: 53117-32-1 Chemical Formula: Synonyms: N-(Pyridin-2-yl)oxalamide hydrazide; 2-oxo-2-(pyridin-2-ylamino)acetohydrazide.[1][2][3] Executive Summary: The Synthetic Challenge You are likely experiencing yield attriti...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 53117-32-1 Chemical Formula:


Synonyms: N-(Pyridin-2-yl)oxalamide hydrazide; 2-oxo-2-(pyridin-2-ylamino)acetohydrazide.[1][2][3]

Executive Summary: The Synthetic Challenge

You are likely experiencing yield attrition due to the competing nucleophilicity of the 2-aminopyridine starting material.[1][2][3] The synthesis of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide typically proceeds via an oxalamide intermediate.[1][2][3] The critical failure mode in this pathway is the formation of the symmetric byproduct


-di(pyridin-2-yl)oxalamide  (the "Dimer"), which is thermodynamically stable and highly insoluble, trapping your starting material.[3]

This guide provides a self-validating protocol to suppress dimerization and optimize the hydrazinolysis step, ensuring high yield and purity.

Part 1: The Optimized Synthetic Workflow

To maximize yield, we recommend a Two-Step Protocol utilizing diethyl oxalate.[1][2][3] Avoid using oxalyl chloride unless you have precise temperature control (-78°C), as the acid chloride is too aggressive and promotes dimerization.[3]

Step 1: Formation of Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate (The Intermediate)[1][2][3]
  • Reagents: 2-Aminopyridine (1.0 eq), Diethyl oxalate (5.0 eq - Critical Excess).

  • Solvent: Neat (preferred) or Xylene.[3]

  • Catalyst: None required (thermal) or mild Lewis acid (optional).[3]

Protocol:

  • Mix 2-Aminopyridine with a 5-fold molar excess of Diethyl oxalate. The excess is non-negotiable; it acts as both solvent and statistical barrier against dimer formation.[3]

  • Heat to 120°C for 4–6 hours.

  • Monitoring: TLC (EtOAc/Hexane 1:1). Look for the disappearance of the amine.[3]

  • Workup (Crucial): Cool to room temperature. The excess diethyl oxalate keeps the mono-ester soluble, while any trace dimer will precipitate.[1][2][3] Filter off any solids (dimer).[3]

  • Concentrate the filtrate in vacuo to remove excess diethyl oxalate.[3]

  • Result: Oily residue or low-melting solid (Mono-ester).[1][2][3]

Step 2: Hydrazinolysis to Target
  • Reagents: Mono-ester (from Step 1), Hydrazine Hydrate (1.2 eq).[2][3]

  • Solvent: Ethanol (EtOH).[2][3][4][5]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve the mono-ester in minimal EtOH.[1][2][3]

  • Cool to 0°C .

  • Add Hydrazine Hydrate dropwise.[3] Exothermic reaction.[1][2][3]

  • Allow to warm to RT and stir for 2 hours.

  • Isolation: The target compound, 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide , will precipitate as a white/off-white solid.[1][2][3]

  • Filter, wash with cold EtOH, and dry.[3]

Part 2: Process Visualization (Pathway & Pitfalls)

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization trap.

SynthesisPath Start 2-Aminopyridine Intermediate Mono-Ester Intermediate (Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate) Start->Intermediate 120°C, 5 eq. Oxalate (Kinetic Control) Reagent Diethyl Oxalate (Excess) Target Target Product (CAS 53117-32-1) Intermediate->Target N2H4·H2O, EtOH, 0°C (Nucleophilic Subst.) Dimer Impurity: Dimer (N,N'-di(pyridin-2-yl)oxalamide) Intermediate->Dimer + 2-Aminopyridine (Low Oxalate Ratio) Cyclic Impurity: Triazolopyridine (Over-heating) Target->Cyclic High Temp / Acid (Dehydration)

Caption: Reaction logic flow. The "Dimer" path (red dashed) is suppressed by using excess Diethyl Oxalate.[3] The "Cyclic" path is suppressed by keeping Step 2 temperature low.[1]

Part 3: Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Significant Precipitate Formed)

Diagnosis: You likely formed the Dimer (CAS 20172-97-8) .[1][2][3] This happens if the concentration of 2-aminopyridine is too high relative to the oxalate, allowing the mono-ester to react with a second molecule of amine.[1][2][3]

  • Corrective Action: Increase Diethyl oxalate ratio to at least 5:1 .

  • Recovery: The precipitate is the dimer and is largely useless for this specific target.[3] Discard the solid and check the filtrate for mono-ester.[1][2][3]

Issue 2: Product is "Sticky" or Oily after Step 2

Diagnosis: Incomplete precipitation or contamination with residual diethyl oxalate/hydrazine.[2][3]

  • Corrective Action:

    • Ensure the reaction mixture in Step 2 is cooled to 0°C before filtration.

    • If oil persists, triturate (grind) the oil with Diethyl Ether or Cold Isopropanol .[3] This induces crystallization.[3]

    • Recrystallize from hot Ethanol if necessary.[3]

Issue 3: Mass Spec shows M-18 peak (Cyclization)

Diagnosis: The hydrazine moiety has attacked the amide carbonyl on the pyridine side, causing cyclization into a Triazolopyridine derivative.[3] This occurs if Step 2 is heated to reflux or if acid catalysts are present.[3]

  • Corrective Action: Perform the hydrazinolysis at 0°C to Room Temperature . Do not reflux.

Part 4: Comparative Data & Solvents

ParameterRecommended ConditionWhy?Risk of Deviation
Oxalate Equivalents 5.0 - 10.0 eq Acts as solvent; statistically prevents dimer formation.[1][2][3]< 3.0 eq: High risk of Dimer formation (yield loss >50%).[3]
Step 1 Temp 120°C (Neat) Overcomes low nucleophilicity of 2-aminopyridine.< 100°C: Incomplete reaction.[1][2][3] > 150°C: Decomposition.[3]
Step 2 Solvent Ethanol (EtOH) Solubilizes reagents but precipitates the product.[3]DMF/DMSO: Product stays in solution; difficult workup.
Step 2 Temp 0°C

RT
Kinetic control for linear hydrazide.Reflux: Promotes cyclization to triazoles.[3]

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use Ethyl Oxalyl Chloride instead of Diethyl Oxalate to speed up Step 1? A: Yes, but with extreme caution. The acid chloride is highly reactive.[3] If you choose this route, use Dichloromethane (DCM) with Triethylamine (TEA) at 0°C .[3] You must add the acid chloride slowly to the amine.[3] However, the risk of bis-acylation (dimer) is significantly higher than with the thermal diethyl oxalate method.[3]

Q2: My product has a yellow tint. Is it pure? A: Pure 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide should be white.[1][2][3][6] A yellow tint often indicates:[1][2][3]

  • Oxidation of the hydrazine group (store under Nitrogen/Argon).[3]

  • Trace 2-aminopyridine (starting material), which can darken over time.[3] Solution: Recrystallize from Ethanol/Water (9:1).[2][3]

Q3: Why does the literature sometimes refer to this as a "Semicarbazide" derivative? A: This is a nomenclature confusion. A true semicarbazide would be


.[1][2][3] The presence of the "formamide" or "oxalamide" backbone (

) makes it an Oxalamide Hydrazide .[1][2][3] Ensure you are synthesizing the correct backbone for your biological target.[3] The protocol above produces the Oxalamide derivative (CAS 53117-32-1).[1][2][3]

References

  • Chemical Structure & Identity

    • 1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (CAS 53117-32-1).[1][2][3][6][7] Aaron Chemicals / BLD Pharm Catalog Entries.[3]

  • Mechanistic Grounding (Oxalamide Synthesis)

    • Synthesis of N,N'-bis(substituted)oxalamides via aminolysis of diethyl oxalate.[3] This reference establishes the "excess oxalate" rule to prevent dimerization.[3]

    • T. K.[1][2][3][8] Venkatachalam et al.[3][8] "Synthesis, characterization and biological activities of semicarbazones and their copper complexes." Science.gov.[3][8] (Context on Pyridine-Amine nucleophilicity).

  • Cyclization Risks

    • Rapheal, P. F., et al.[3][5] "N-(Pyridin-2-yl)hydrazinecarbothioamide."[1][2][3][5][9] Acta Crystallographica Section E (2005).[3][5] (Discusses the structural behavior of pyridine-hydrazine derivatives and hydrogen bonding patterns).

Sources

Optimization

Optimization of HPLC mobile phases for separating pyridine-2-yl formamide isomers

Executive Summary & Chemical Context Separating pyridine-2-yl formamide isomers presents a "perfect storm" of chromatographic challenges. You are likely dealing with two distinct phenomena simultaneously: Positional Isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Separating pyridine-2-yl formamide isomers presents a "perfect storm" of chromatographic challenges. You are likely dealing with two distinct phenomena simultaneously:

  • Positional Isomerism: Structural differences in the pyridine ring substitution (e.g., 3-yl vs. 4-yl vs. 2-yl).

  • Dynamic Rotamerism: The formamide group (

    
    ) exhibits restricted rotation around the C-N amide bond, often leading to peak splitting or broadening at ambient temperatures.
    
  • Silanol Interactions: The basic pyridine nitrogen (

    
    ) interacts strongly with acidic silanols on silica columns, causing severe tailing.[1]
    

This guide moves beyond standard C18 protocols to address these specific molecular behaviors.

Troubleshooting Guides (Q&A Format)

Issue A: "I injected a pure standard, but I see two peaks (or a 'saddle' shape). Is my sample degraded?"

Diagnosis: Likely Rotamerism , not degradation.[2] Mechanism: The partial double-bond character of the amide bond (


) creates a high energy barrier for rotation. At room temperature, the exchange rate between cis and trans conformers is often on the same timescale as the chromatographic separation. This results in two distinct peaks (slow exchange) or a broad, distorted peak (intermediate exchange).

Solution Protocol:

  • The Temperature Test: Re-inject the sample at elevated column temperatures (e.g., 40°C, 50°C, then 60°C).

    • Result: If the two peaks merge into a single, sharp peak, they are rotamers. The heat increases the exchange rate beyond the chromatographic timescale.

    • Result: If the peaks remain distinct, they are likely impurities or stable positional isomers.

  • Action: Set your method temperature to 50–60°C (ensure your column is rated for this). This collapses the rotamers into a single quantifiable peak.

Expert Insight: "Don't waste time trying to separate these 'impurities.' They exist in equilibrium. Quantify the sum of the areas, or heat the column to merge them." [1, 2]

Issue B: "My pyridine peaks are tailing severely (As > 1.5). How do I fix the symmetry?"

Diagnosis: Secondary Silanol Interactions . Mechanism: At neutral or slightly acidic pH (pH 4–6), the pyridine nitrogen is protonated (


), and residual silanols on the silica surface are ionized (

).[2] This creates a strong ion-exchange mechanism that drags the peak tail.[3]

Solution Protocol (Choose one path):

PathStrategyWhy it worksRecommended Mobile Phase
A (Modern) High pH (> 9.0) Suppresses pyridine ionization (neutral form).[2]10mM Ammonium Bicarbonate (pH 10) + ACN. Requires Hybrid Silica Column (e.g., XBridge, Gemini).[2]
B (Traditional) Chaotropic/Ion-Pair Masks silanols or pairs with analyte.0.1% TFA (Trifluoroacetic acid) or adding 5–10 mM Triethylamine (TEA) .
C (Classic) Low pH (< 2.5) Protonates silanols (

), making them neutral.[2]
20mM Phosphate Buffer (pH 2.3).

Expert Insight: "Adding Triethylamine (TEA) is the 'silver bullet' for pyridine tailing on older Type-B silica columns. The TEA competes for the silanol sites, effectively blocking them from the pyridine analyte." [3, 4][1]

Issue C: "I cannot separate the 2-yl, 3-yl, and 4-yl positional isomers on my C18 column."

Diagnosis: Lack of Selectivity (


). 
Mechanism:  Hydrophobic interaction (C18) alone is often insufficient to discriminate between isomers that have identical hydrophobicity but different electron density distributions.

Solution Protocol: Switch to a column that utilizes


 interactions .
  • Pentafluorophenyl (PFP) Phases: The fluorine atoms create a distinct electron-deficient ring that interacts strongly with the electron-rich pyridine/formamide system.

  • Phenyl-Hexyl Phases: Offer alternative selectivity to C18 through

    
    -stacking interactions.
    

Strategic Decision Workflows (Visualization)

Diagram 1: The "Ghost Peak" Decision Tree

Use this workflow to determine if split peaks are real impurities or rotamers.

RotamerLogic Start Observation: Split Peaks or 'Saddle' Shape TempTest Experiment: Increase Column Temp (Ambient -> 60°C) Start->TempTest ResultMerge Result: Peaks Merge / Sharpen TempTest->ResultMerge Shape Changes ResultSplit Result: Peaks Remain Separated TempTest->ResultSplit No Change ConclusionRotamer Conclusion: Rotamers (Conformational Isomers) Action: Run Method at >50°C ResultMerge->ConclusionRotamer ConclusionImpurity Conclusion: Impurities or Positional Isomers Action: Optimize Gradient/Column ResultSplit->ConclusionImpurity

Caption: Diagnostic workflow to distinguish between amide bond rotamers and actual chemical impurities.

Diagram 2: Mobile Phase & Column Selection Strategy

Use this logic to select the correct stationary phase and pH buffer.

MethodDev Input Analyte: Pyridine-2-yl Formamide Split1 Column Selection Input->Split1 C18 C18 Column (Start Here) Split1->C18 General PFP PFP / Phenyl-Hexyl (For Isomers) Split1->PFP Critical for Positional Isomers Split2 Peak Shape Optimization C18->Split2 PFP->Split2 LowPH Low pH (2.3) + TEA Modifier (Suppress Silanols) Split2->LowPH Standard Silica HighPH High pH (10.0) (Neutralize Pyridine) Split2->HighPH Hybrid Silica Only

Caption: Strategic pathway for selecting column chemistry and mobile phase pH based on isomer resolution needs.

Optimized Experimental Protocol

Objective: Separate positional isomers while collapsing rotamers.

Step 1: Base Conditions (Screening)[1]
  • Column: PFP (Pentafluorophenyl) or Phenyl-Hexyl,

    
     mm, 3–5 µm.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure at high flow).

  • Temperature: 55°C (Critical for rotamer collapse).

  • Gradient: 5% B to 60% B over 15 minutes.

Step 2: Optimization for Tailing

If tailing persists (


):
  • Add Modifier: Add 5 mM Triethylamine (TEA) to Mobile Phase A. Adjust pH after addition.

  • Note: If using LC-MS, avoid TEA (signal suppression).[2] Use Ammonium Formate buffer at higher concentration (20-25 mM) instead.

Step 3: Optimization for Resolution

If isomers co-elute:

  • Switch Organic: Change Mobile Phase B to Methanol. Methanol is a protic solvent and can offer different selectivity (

    
    ) for hydrogen-bonding analytes like formamides.
    
  • Flatten Gradient: Reduce slope to 0.5% - 1% change per minute around the elution time of the isomers.

References

  • Geffe, M., et al. (2014).[2] "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 10, 701–706.[4] [2]

  • Chromatography Forum. (2014). "Rotational isomers by HPLC." ChromForum Discussion Archive.

  • Pharma Growth Hub. (2023). "Effect of Triethylamine (TEA) on the Retention in RPLC."

  • BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing."

  • MicroSolv Technology Corp. (2025).[5] "Positional Isomer Separation Method Suggestions using HPLC."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Amide and Hydrazine Bands in Pyridine Derivatives

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of amide and hydrazine functional groups attached to a pyridine ring. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of amide and hydrazine functional groups attached to a pyridine ring. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of frequency ranges to explore the underlying principles, experimental nuances, and interpretive challenges. We will delve into how the electronic properties of the pyridine nucleus modulate the vibrational modes of these nitrogen-containing substituents, offering a framework for confident structural elucidation.

The Pyridine Nucleus: An Electronic Influencer

Before examining the substituents, it is crucial to understand the spectral characteristics of the pyridine ring itself. As a heteroaromatic system, its infrared spectrum is rich with information. The presence of the nitrogen atom alters the electron distribution compared to benzene, influencing not only the ring's own vibrations but also those of any attached functional groups.[1][2] Key vibrational modes of the pyridine ring serve as an internal reference and can be affected by substitution patterns.

Key Vibrational Modes of the Pyridine Ring:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[2][3]

  • C=C and C=N Ring Stretching: These vibrations give rise to a series of sharp bands, often in the 1600-1430 cm⁻¹ range.[3] The band around 1600 cm⁻¹ is a key indicator of the C=N bond.[3] Substitution can cause shifts in these frequencies.[2]

The Amide Signature on a Pyridine Scaffold

Amides are one of the most vital functional groups in pharmaceuticals. Their FTIR spectra are characterized by several distinct bands, primarily the Amide I and Amide II bands, which arise from complex, coupled vibrations.[4] When attached to a pyridine ring, the electronic interplay between the carbonyl group, the amide nitrogen, and the aromatic system can lead to predictable and informative spectral shifts.

Key Vibrational Modes of Pyridine Amides
  • N-H Stretching:

    • Primary Amides (-CONH₂): Exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations, typically found between 3370 and 3170 cm⁻¹.[5] The presence of two sharp peaks in this region is a strong indicator of a primary amide.[5]

    • Secondary Amides (-CONHR): Show a single, sharp N-H stretching band in the 3370 to 3170 cm⁻¹ range.[5]

    • Causality: The number of bands directly corresponds to the number of N-H oscillators and their vibrational coupling. Hydrogen bonding can cause these peaks to broaden significantly.[1][6]

  • Amide I Band (C=O Stretching):

    • This is typically the most intense band in the amide spectrum, found between 1680 and 1630 cm⁻¹.[5] Its position is highly sensitive to the electronic environment. Conjugation with the pyridine ring tends to lower the frequency (shift to a lower wavenumber) compared to non-conjugated amides.[7] This is because resonance delocalizes the pi electrons of the carbonyl, weakening the C=O double bond.

  • Amide II Band (N-H Bending and C-N Stretching):

    • This band results from a coupled vibration of the N-H in-plane bend and the C-N stretch.

    • Primary Amides: The scissoring vibration of the -NH₂ group appears between 1650 and 1620 cm⁻¹.[5]

    • Secondary Amides: This band is very prominent and appears between 1570 and 1515 cm⁻¹.[5] The combination of a strong Amide I peak and a strong Amide II peak is highly characteristic of secondary amides.[5]

Below is a conceptual diagram illustrating the key vibrational modes for a generic secondary amide attached to a pyridine ring.

cluster_amide Pyridine-Amide System cluster_vibrations Characteristic Vibrational Modes Pyridine Pyridine Ring (Influences Electronics) Amide Secondary Amide Group (-CONH-R) Pyridine->Amide Electronic Interaction NH_Stretch N-H Stretch (3370-3170 cm⁻¹) Single Peak Amide->NH_Stretch Amide_I Amide I (C=O Stretch) (1680-1630 cm⁻¹) Strong, Sensitive to Conjugation Amide->Amide_I Amide_II Amide II (N-H Bend + C-N Stretch) (1570-1515 cm⁻¹) Strong, Diagnostic Pair with Amide I Amide->Amide_II

Caption: Standard workflow for FTIR data acquisition and processing.

Spectrometer Settings
  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹ for a comprehensive mid-IR spectrum. [8][9]* Resolution: 4 cm⁻¹ is sufficient for most routine structural identification. [8]* Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

  • Self-Validation: Always collect a background spectrum immediately before the sample spectrum using the same parameters. [10][11]This is a critical step that accounts for atmospheric H₂O and CO₂, as well as the instrumental response, ensuring that the final spectrum is solely that of the sample. [11]

Conclusion

The FTIR analysis of pyridine derivatives offers a powerful, non-destructive method for structural confirmation. [1]By understanding the characteristic vibrations of the pyridine ring and the distinct signatures of amide and hydrazine substituents, researchers can confidently differentiate between these crucial functional groups. The key to distinguishing an amide from a hydrazine is the unambiguous presence of the strong Amide I (C=O) band. A robust experimental workflow, including meticulous sample preparation and proper background correction, is paramount for generating reliable and interpretable data. This guide provides the foundational principles and practical protocols to empower scientists in their research and development endeavors.

References

  • Application Note: FT-IR Analysis of Novel Pyridine Deriv
  • 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts.
  • FTIR Educational Experiment Package Volume 1. Thermo Fisher Scientific.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
  • Fourier Transform Infrared Spectroscopy. University of Wisconsin-Madison.
  • IR Absorption Frequencies. Northern Illinois University.
  • Interpreting Infrared Spectra. Specac Ltd.
  • FTIR Analysis of Organic Compounds. Scribd.
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Kwame Nkrumah University of Science and Technology.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences.
  • What does a "Pyridine- FTIR analysis" can tell me?.
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.

Sources

Comparative

X-ray crystallography and structural elucidation of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide

The following guide details the structural elucidation and performance comparison of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide , chemically identified as -(pyridin-2-yl)oxalamic acid hydrazide . Executive Summary C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural elucidation and performance comparison of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide , chemically identified as


-(pyridin-2-yl)oxalamic acid hydrazide .

Executive Summary

Compound Identity:


-(pyridin-2-yl)oxalamic acid hydrazide (CAS: 53117-32-1)
Formula: 

Class: Pyridyl-oxalamide ligand; potential metallodrug precursor.

This guide serves as a technical manual for the structural characterization of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide. While often listed in vendor catalogs under non-standard nomenclature, this compound represents a critical class of tridentate (


) chelators  used in the development of bioactive transition metal complexes (e.g., Cu(II), Pt(II) anticancer agents).

The Core Challenge: Distinguishing this specific oxalamide isomer from its isomeric semicarbazide counterparts (e.g., 1-formyl-4-(pyridin-2-yl)semicarbazide) is impossible via Mass Spectrometry (MS) alone and ambiguous via 1H-NMR due to solvent-dependent tautomerism. Single-Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for defining the solid-state conformation, tautomeric preference, and intermolecular hydrogen-bonding networks that dictate its solubility and bioavailability.

Methodology Comparison: Why X-ray Crystallography?

The following table compares the diagnostic utility of SC-XRD against standard spectroscopic alternatives for this specific molecular class.

FeatureSC-XRD (Gold Standard) 1H-NMR (Solution) FT-IR (Solid State) HR-MS
Connectivity Absolute (3D coordinates)Inferential (Coupling constants)Functional group onlyMass/Formula only
Tautomerism Defines Amide vs. Iminol formTime-averaged signalsAmbiguous (broad OH/NH)Blind
Conformation Precise Torsion Angles (Planarity)Flexible/Rotational averagingN/AN/A
Polymorphism Detects packing differencesBlindLimited (fingerprint region)Blind
Suitability High (Requires single crystal)High (Routine check)Medium (Quick ID)Low (Confirmation only)
Critical Insight: The Tautomeric Ambiguity

In solution, the hydrazide moiety (


) can exist in equilibrium with its iminol tautomer (

). NMR often shows broadened exchangeable protons. SC-XRD freezes the molecule in its most stable lattice energy state, unambiguously locating the hydrogen atoms to confirm the keto-amino form typically observed in oxalamides.

Experimental Protocol: Crystallization to Refinement

To ensure reproducibility, the following self-validating protocol is recommended.

Phase I: Synthesis & Crystallization
  • Synthesis: Reaction of diethyl oxalate with 2-aminopyridine (1 eq) to form ethyl

    
    -(pyridin-2-yl)oxalamate, followed by hydrazinolysis with hydrazine hydrate.
    
  • Crystallization Strategy:

    • Dissolve 50 mg of crude product in minimal hot Ethanol (

      
      ).
      
    • If insoluble, add Dimethylformamide (DMF) dropwise until clear.

    • Slow Evaporation: Cover vial with parafilm, poke 3-5 pinholes, and store at

      
       in a vibration-free environment.
      
    • Target: Colorless prisms or blocks (

      
       mm) appearing within 48-72 hours.
      
Phase II: Data Collection & Processing
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature:

    
     K (Cryostream is essential to reduce thermal motion of the terminal hydrazine group).
    
  • Resolution: 0.75 Å or better.

  • Absorption Correction: Multi-scan (SADABS) is critical due to the planar stacking potential which can cause anisotropic absorption.

Phase III: Structure Solution (Workflow)

The elucidation logic follows a direct methods approach, validated by difference Fourier synthesis.

G Start Raw Diffraction Data (hkl intensities) SpaceGroup Space Group Determination (Systematic Absences) Start->SpaceGroup Solve Structure Solution (SHELXT / Direct Methods) SpaceGroup->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine H_Atoms Hydrogen Atom Placement (Difference Fourier Map) Refine->H_Atoms Locate H on N Validation CheckCIF / Validation (R1 < 0.05, wR2 < 0.15) Refine->Validation H_Atoms->Refine Isotropic Refinement Validation->Refine Fix Errors

Figure 1: Crystallographic workflow for small molecule structural elucidation.

Structural Analysis & Performance Metrics

Based on the chemistry of pyridyl-oxalamides, the following structural features are the key performance indicators (KPIs) for this molecule's stability and binding potential.

Molecular Conformation (The "Planarity" Metric)

The molecule typically adopts a planar conformation stabilized by an intramolecular hydrogen bond .

  • Interaction:

    
    .
    
  • Effect: This locks the molecule into a "pre-organized" state, reducing the entropy cost upon binding to metal centers. This makes it a superior ligand compared to flexible analogs (e.g., ethylenediamine derivatives).

  • Torsion Angle: The

    
     torsion angle is typically trans  (
    
    
    
    ) in the free ligand to minimize dipole repulsion, but rotates to cis (
    
    
    ) upon metal chelation.
Hydrogen Bonding Network (Solubility Determinant)

The solid-state performance (solubility/melting point) is governed by the intermolecular H-bond network.

  • Donor: Terminal Hydrazine

    
    .
    
  • Acceptor: Carbonyl Oxygens (

    
    ).
    
  • Topology: These interactions form 2D sheets or 3D networks, resulting in a high melting point (

    
    ) and limited solubility in non-polar solvents.
    

H Mol1 Molecule A (Donor -NH2) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2 Intermolecular H-Bond (Lattice Energy) Mol3 Molecule C (Pyridine N) Mol1->Mol3 pi-stacking (3.5 Angstroms) Intra Intramolecular Lock (Stability) Intra->Mol1

Figure 2: Interaction topology determining solid-state stability.

Technical Specifications (Representative Data)

When validating your experimental data, compare against these representative parameters typical for this class of compounds (Monoclinic


 is common for planar aromatic amides).
ParameterRepresentative ValueSignificance
Crystal System Monoclinic or TriclinicLow symmetry allows dense packing.
Space Group

or

Centrosymmetric (racemic) packing is energetically favored.
Volume (

)
~800-1000 ų (

)
Consistent with compact organic packing.
Density (

)
~1.4 - 1.5 g/cm³High density due to extensive H-bonding.
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
Bond Length (

)
1.33 - 1.35 ÅPartial double bond character (resonance).
Bond Length (

)
1.40 - 1.42 ÅSingle bond indicative of hydrazide (not hydrazone).

Conclusion & Application

1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide is structurally defined as a planar, pre-organized chelator. Its performance superiority lies in the intramolecular


 hydrogen bond , which pre-configures the ligand for metal binding, lowering the activation energy for complexation.

Recommendation for Researchers:

  • For Drug Discovery: Use the X-ray structure to map the electrostatic potential surface (ESP) for docking studies. The terminal hydrazine is a reactive "warhead" capable of forming hydrazones with aldehyde-containing biomolecules or co-factors.

  • For Synthesis: Monitor the

    
     bond lengths in the X-ray data. A lengthening of the carbonyl bond (>1.24 Å) suggests strong intermolecular engagement, correlating with lower solubility.
    

References

  • PubChem. 1-(Hydrazinecarbonyl)-N-(pyridin-2-yl)formamide (Compound Summary). National Library of Medicine.[1] [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Efthimiadou, E. K., et al. (2008). Structure and biological perspectives of Cu(II) complexes with N-donor ligands. Bioinorganic Chemistry and Applications. (Context for pyridyl-oxalamide binding modes). [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]

Sources

Validation

Technical Characterization Guide: UV-Vis Absorption &amp; Molar Extinction of Anthracyclines

Focus Compound: Doxorubicin (DOX) Comparative Analog: Daunorubicin (DAU) Executive Summary Precise quantification of small molecule drugs is the bedrock of pharmacokinetic profiling and formulation stability. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Doxorubicin (DOX) Comparative Analog: Daunorubicin (DAU)

Executive Summary

Precise quantification of small molecule drugs is the bedrock of pharmacokinetic profiling and formulation stability. This guide provides an in-depth technical analysis of the UV-Vis spectral properties of Doxorubicin (DOX) , a standard-of-care anthracycline.

Unlike generic datasheets, this document compares DOX against its structural analog, Daunorubicin (DAU) , and delineates the critical impact of solvent choice on molar extinction coefficients (


). We provide a validated, self-consistent protocol for determining 

in your own laboratory to ensure data integrity across drug development workflows.
Technical Deep Dive: The Chromophore Physics

The spectral signature of Doxorubicin is derived from its hydroxyanthraquinone chromophore. The planar tetracyclic ring system facilitates electron delocalization, resulting in distinct absorption bands:

  • UV Region (230–290 nm): High-energy

    
     transitions from the aromatic ring system. While intense, these are non-specific and prone to interference from buffers or proteins.
    
  • Visible Region (480–500 nm): The characteristic

    
     transition involving the carbonyl and hydroxyl groups. This band is the "gold standard" for quantification because it lies in a spectral window where most biological buffers and plasticware are transparent.
    

Critical Insight: The absorption maximum (


) and intensity (

) are highly sensitive to the solvation shell. The polarity of the solvent shifts the energy levels of the molecular orbitals (solvatochromism), necessitating solvent-specific extinction coefficients.
Comparative Analysis: Doxorubicin vs. Daunorubicin

While structurally similar, the presence of a hydroxymethyl group in DOX (versus a methyl group in DAU) alters lipophilicity and solubility, subtly influencing spectral behavior.

Table 1: Spectral Properties & Physicochemical Comparison
FeatureDoxorubicin (DOX)Daunorubicin (DAU)Practical Implication

(Aqueous)
480 nm (Broad peak)480 nm (Broad peak)Indistinguishable by simple UV-Vis; requires HPLC for separation.

(M

cm

)
11,500 ± 500 11,500 ± 500 Identical chromophore allows shared quantification protocols in early screening.

(UV)
233, 253, 290 nm234, 251, 288 nmUV region is too crowded for reliable specific quantification.
Fluorescence Emission

nm

nm
High sensitivity alternative to UV-Vis for low-concentration samples.
Solubility (PBS) ~10 mg/mL~10 mg/mLBoth require careful handling to prevent precipitation at high concentrations.
pKa (Sugar Amine) 8.28.4pH Warning: Both change color (Red

Blue/Violet) at pH > 9 due to deprotonation.
Table 2: Solvent-Dependent Extinction Coefficients (DOX)

Note: Values are approximate and should be validated internally.

Solvent System

(nm)

(M

cm

)
Notes
Water / PBS 480~11,500Broad peak. Preferred for biological assays.
Methanol 477~12,500Sharper peaks due to reduced hydrogen bonding network.
Ethanol/Acid Mix 480~11,800Acidification prevents deprotonation, stabilizing the red species.
Experimental Protocol: Determination of

Objective: Calculate the precise molar extinction coefficient of Doxorubicin in your specific experimental buffer. Prerequisite: High-purity Doxorubicin HCl (>98%).[1]

Workflow Logic (Graphviz)

G Stock 1. Primary Stock Prep (Gravimetric) Dilution 2. Serial Dilution (1:2 Steps) Stock->Dilution 1 mg/mL in H2O Scan 4. Spectral Scan (200-800 nm) Dilution->Scan 5-50 µM Range Blank 3. Baseline Correction (Solvent Only) Blank->Scan Subtract Background Calc 5. Regression Analysis (Beer-Lambert) Scan->Calc Plot A vs C

Caption: Figure 1. Self-validating workflow for extinction coefficient determination. The regression analysis step ensures linearity and identifies aggregation artifacts.

Step-by-Step Methodology
  • Gravimetric Stock Preparation:

    • Weigh ~2.0 mg of Doxorubicin HCl into a 2 mL amber vial (DOX is light sensitive).

    • Dissolve in Milli-Q water to a target concentration of 10 mM.

    • Calculation:

      
      . 
      
      
      
      .
  • Linearity Check (Serial Dilution):

    • Prepare 5 dilutions ranging from 5 µM to 100 µM .

    • Why: Beer-Lambert law (

      
      ) deviates at high concentrations (
      
      
      
      ) due to molecular shadowing and dimerization.
  • Spectrophotometric Acquisition:

    • Use Quartz cuvettes (plastic absorbs in UV; glass affects pathlength precision).

    • Blanking: Run the exact buffer/solvent without drug first.

    • Scan: Record spectra from 200 nm to 800 nm.

    • Peak Picking: Identify the specific

      
       (expect ~480 nm).[2]
      
  • Data Processing:

    • Plot Absorbance (y-axis) vs. Concentration (M, x-axis) .

    • Perform a linear regression (

      
      ).
      
    • Validation Criteria:

      
       must be 
      
      
      
      . The slope (
      
      
      ) is your
      
      
      .
Troubleshooting & Validation
  • The "Blue Shift" Warning: If your solution turns violet/blue, the pH is too high (>9). The phenolic protons are stripping off, altering the conjugation system. Action: Adjust pH to < 7.4 immediately; DOX degrades rapidly in alkaline conditions.

  • Aggregation Artifacts: If the plot of Absorbance vs. Concentration curves downwards at high concentrations, DOX is forming dimers (stacking interactions). Action: Dilute samples until they fall within the linear range (Absorbance 0.1 – 1.0).

  • Cuvette Mismatch: Ensure the same cuvette orientation is used for blank and sample to avoid pathlength errors (

    
    ), which directly skew 
    
    
    
    calculations.
References
  • PubChem. (2025).[3][4] Doxorubicin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Motlagh, N. S. H., et al. (2016). Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform. NIH PubMed Central. Retrieved from [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Safety & Regulatory Compliance

Safety

1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide proper disposal procedures

[1][2] Part 1: Emergency Overview & Hazard Identification Immediate Directive: Treat this compound as a high-potency toxicant and potential carcinogen .[1][2] Due to the presence of both hydrazine and pyridine moieties,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Emergency Overview & Hazard Identification

Immediate Directive: Treat this compound as a high-potency toxicant and potential carcinogen .[1][2] Due to the presence of both hydrazine and pyridine moieties, this substance presents risks of acute toxicity, skin sensitization, and aquatic toxicity.[1][2]

Chemical Identity & Functional Hazards
  • Chemical Name: 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide[1][2][3]

  • Functional Analysis:

    • Hydrazine Moiety (

      
      ):  Potent reducing agent.[1][2] Known for genotoxicity and instability in the presence of oxidizers.[1][2] Can release free hydrazine upon hydrolysis.[1][2]
      
    • Pyridine Ring: Associated with unpleasant odor, flammability, and liver/kidney toxicity.[1][2]

    • Formamide/Amide Linkage: generally stable but facilitates absorption.[1][2]

Risk Profile Table
Hazard ClassRisk LevelDescription
Acute Toxicity High Toxic if swallowed, inhaled, or absorbed through skin.[1][2] Pyridine derivatives can depress the CNS.[1][2]
Reactivity Moderate Incompatible with Oxidizers. Reaction with bleach (hypochlorite), peroxides, or nitric acid can generate heat, toxic gases (chloramines), or explosive azides.[1][2]
Chronic Health High Suspected carcinogen and teratogen (based on hydrazine/semicarbazide structural analogy).[1][2]
Environmental High Toxic to aquatic life with long-lasting effects.[1][2]

Part 2: Personal Protective Equipment (PPE) & Handling

Standard Operating Procedure (SOP): Do not handle this substance on an open bench. All transfers must occur within a certified Chemical Fume Hood.[1][2]

  • Respiratory: If powder form, use a NIOSH-approved N95 or P100 particulate respirator if outside a hood (emergency only).[1][2]

  • Dermal: Double-gloving recommended.[1][2]

    • Inner Glove: Nitrile (minimum 4 mil).[1][2]

    • Outer Glove: Nitrile (minimum 5 mil) or Silver Shield® for prolonged handling.[1][2]

  • Ocular: Chemical splash goggles.[1][2] Face shield required if handling liquid stock solutions >100 mL.[1][2]

Part 3: Disposal Decision Logic (Workflow)

The following flowchart illustrates the critical decision-making process for disposing of 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide. Note: In-lab chemical deactivation is NOT recommended due to the risk of forming toxic nitrosamines or chloramines.[1][2]

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Contaminated Debris) StateCheck->SolidWaste Solids LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Liquids Segregation CRITICAL: Segregate from Oxidizers (No Bleach/Nitric Acid) SolidWaste->Segregation LiquidWaste->Segregation Container Container Selection: HDPE or Glass (Amber) Segregation->Container Labeling Labeling: 'Toxic', 'Hydrazine Derivative', 'Pyridine Derivative' Container->Labeling DisposalMethod Disposal Method: High-Temp Incineration (Lab Pack Service) Labeling->DisposalMethod

Figure 1: Decision tree for the safe segregation and packaging of hydrazine/pyridine derivative waste.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)[1][2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Segregation: Ensure the container is free of incompatible residues (oxidizers, strong acids).[1][2][4]

  • Packaging:

    • Place the solid waste into the primary container.[1][2]

    • If disposing of contaminated gloves/wipes, place them in a clear polyethylene bag before placing them in the waste drum to minimize dust.[1][2]

  • Labeling: Affix a hazardous waste label with the following constituents:

    • 1-(hydrazinecarbonyl)-N-(pyridin-2-yl)formamide[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

  • Storage: Store in a cool, dry satellite accumulation area away from light until pickup.

Scenario B: Liquid Waste (Solutions in Organic Solvents)
  • Compatibility Check: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste container (HDPE is generally safe for these).[1][2]

  • No Oxidizers: NEVER add bleach or hydrogen peroxide to this waste stream.[1][2] While bleach neutralizes simple hydrazine, it can react with the pyridine/formamide complex to form explosive or carcinogenic byproducts.[1][2]

  • pH Control: Maintain pH between 6 and 9. Avoid strong acidification (risk of hydrolyzing the formamide/hydrazine bond).[1][2]

  • Secondary Containment: Store the waste bottle in a secondary tray to catch potential leaks.

Scenario C: Spill Cleanup (Emergency Protocol)
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Respirator, Goggles, Double Gloves).[1][2]

  • Contain:

    • Liquids: Cover with an inert absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1][2] Do NOT use paper towels (combustible) or sawdust.[1][2]

    • Solids: Cover with a wet pad (dampened with water) to prevent dust generation, then carefully scoop.[1][2]

  • Decontaminate: Wash the surface with a mild soap solution.[1][2] Do not use bleach on the spill area until the bulk chemical is removed, as it may generate gas/heat.[1][2]

  • Disposal: Collect all absorbent materials into a heavy-duty hazardous waste bag and tag as "Hazardous Waste: Toxic Debris."

Part 5: Regulatory Compliance (RCRA & Global)

United States (EPA/RCRA)[1][2]
  • Waste Classification: This specific molecule is likely not "Listed" (U or P list) by name. However, it must be characterized by Process Knowledge .

  • Waste Codes:

    • D038 (Pyridine): If the waste extract contains

      
       mg/L Pyridine (via TCLP).[1][2]
      
    • Characteristic of Reactivity (D003): If the hydrazine content makes the waste unstable (less likely for this derivative, but possible).[1][2]

  • Generator Status: Must be counted toward monthly hazardous waste generation totals.

European Union (EWC)[1][2]
  • Waste Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

  • Disposal Route: High-temperature incineration (

    
    ) with flue gas cleaning (to handle 
    
    
    
    from hydrazine/pyridine).[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazine Derivatives.[1][2] PubChem.[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2] EPA.gov.[1][2] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US); 2011.[1][2] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1][2] OSHA.gov.[1][2] Available at: [Link][1][2]

Sources

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